

what are the properties of 1H-Benzimidazol-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Benzimidazol-4-amine

Cat. No.: B180973

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1H-Benzimidazol-4-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the properties, synthesis, and potential applications of **1H-Benzimidazol-4-amine**. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.^{[1][2]} This guide consolidates key data, outlines experimental protocols, and presents logical workflows relevant to the research and development of benzimidazole-based compounds.

Physicochemical Properties

1H-Benzimidazol-4-amine is a solid, typically white or off-white, organic compound.^[3] Its core structure consists of a benzene ring fused to an imidazole ring, with an amine group at position 4. This arrangement imparts both acidic and basic properties to the molecule.^[1]

Chemical Identifiers

A summary of the primary identifiers for **1H-Benzimidazol-4-amine** is presented below.

Identifier	Value
CAS Number	4331-29-7[4][5]
Molecular Formula	C ₇ H ₇ N ₃ [3][4]
IUPAC Name	1H-benzimidazol-4-amine[4][5]
Synonyms	4-Aminobenzimidazole, 1H-benzo[d]imidazol-4-amine[4][5]
Canonical SMILES	<chem>C1=CC2=C(C(=C1)N)N=CN2</chem> [4]
InChI Key	NZJKEQFPRPAEPO-UHFFFAOYSA-N[4]

Quantitative Physicochemical Data

The key physicochemical properties are summarized in the following table for easy reference.

Property	Value
Molecular Weight	133.15 g/mol [3]
Melting Point	294 - 298 °C[3]
Boiling Point	476.1 °C at 760 mmHg[4]
Density	1.367 g/cm ³ [4]
Flash Point	273.2 °C[4]
pKa	~11.5 (for the protonated form)[3]
Solubility	- Slightly soluble in water.[3]- Soluble in polar organic solvents like DMSO and DMF.[3]
Appearance	White or off-white solid[3]

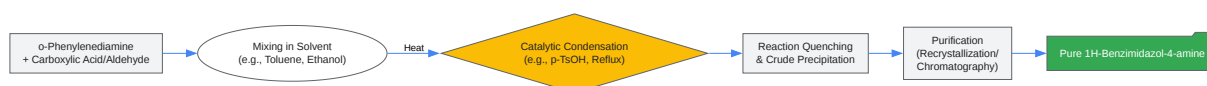
Synthesis and Characterization

The synthesis of benzimidazole derivatives is a cornerstone of medicinal chemistry. Various methods have been developed, often involving the condensation of an o-phenylenediamine

with a carboxylic acid or aldehyde.

General Synthesis Workflow

A common and efficient method for synthesizing benzimidazole derivatives involves the cyclocondensation of o-phenylenediamines with aldehydes or carboxylic acids.[6] Catalysts such as p-toluenesulfonic acid (p-TsOH) or the use of microwave irradiation can enhance reaction rates and yields.[7][8]

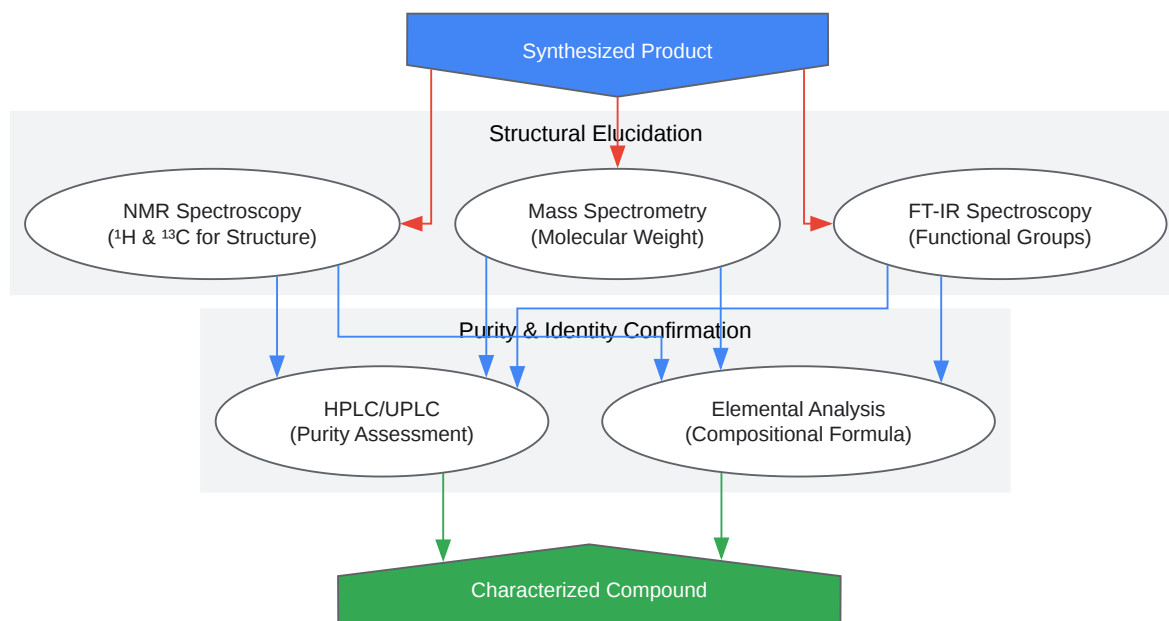


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General workflow for the synthesis of benzimidazole derivatives.

Analytical Characterization Workflow

Post-synthesis, the identity and purity of **1H-Benzimidazol-4-amine** must be confirmed using a suite of analytical techniques. Spectroscopic methods are essential for structural elucidation, while chromatography is used for purity assessment.



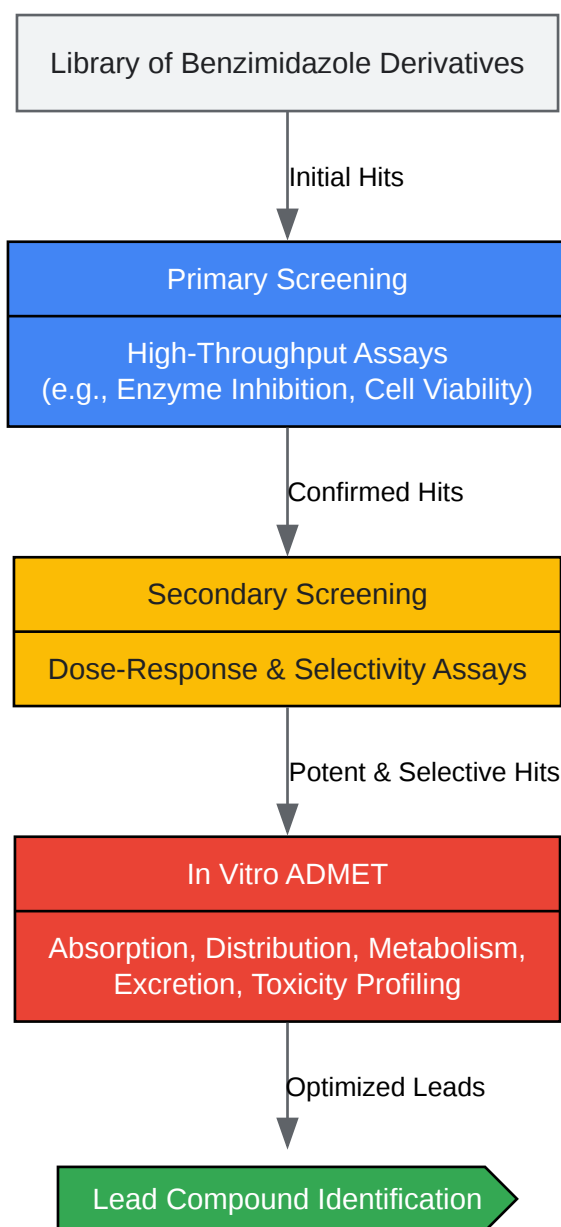
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Workflow for the analytical characterization of synthesized compounds.

Biological and Pharmacological Profile

The benzimidazole scaffold is associated with a vast range of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.^{[1][9][10]} While specific data on the signaling pathways of **1H-Benzimidazol-4-amine** is limited, derivatives of this class are known to interact with various biological targets. For instance, benzimidazoles can act as inhibitors of crucial enzymes like kinases or interfere with microtubule formation.^{[1][11]}

The development of new drugs based on this scaffold typically follows a structured screening process to identify lead compounds with desired activity and acceptable safety profiles.



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Logical workflow for drug discovery based on a compound library.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of benzimidazole derivatives, adapted from established literature procedures.^{[6][7][12]}

Protocol: Synthesis of 2-Substituted-1H-benzimidazoles

This protocol describes a general method for the condensation of o-phenylenediamine with an aromatic aldehyde.

Materials:

- o-phenylenediamine (10 mmol)
- Substituted aromatic aldehyde (10 mmol)
- p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
- Toluene or Ethanol (50 mL)
- Sodium carbonate (Na_2CO_3) solution (10%)
- Deionized water

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (10 mmol) and the selected aromatic aldehyde (10 mmol) in the chosen solvent (e.g., toluene, 50 mL).^[7]
- **Catalyst Addition:** Add a catalytic amount of p-TsOH to the mixture.
- **Reflux:** Heat the reaction mixture to reflux (temperature depends on the solvent) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).^[7]
- **Cooling and Precipitation:** Once the reaction is complete, cool the flask to room temperature. If using a non-polar solvent like toluene, the product may precipitate directly.
- **Work-up:** Add the reaction mixture dropwise into a stirred solution of 10% aqueous Na_2CO_3 to neutralize the catalyst and precipitate the crude product.
- **Filtration and Washing:** Filter the resulting solid using a Büchner funnel, wash thoroughly with cold deionized water to remove any inorganic impurities, and then wash with a small amount of cold ethanol.

- **Drying and Purification:** Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure benzimidazole derivative.^[6]

Protocol: Characterization by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the synthesized compound.

Equipment and Reagents:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Synthesized compound sample (~1 mg/mL in methanol or acetonitrile)
- Syringe filters (0.45 μ m)

Procedure:

- **Sample Preparation:** Prepare a stock solution of the synthesized compound at approximately 1 mg/mL in a suitable solvent. Filter the solution through a 0.45 μ m syringe filter before injection.
- **HPLC Method Setup:**
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 25 $^{\circ}$ C

- UV Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the compound)
- Gradient Elution:
 - 0-5 min: 95% A, 5% B
 - 5-25 min: Linear gradient to 5% A, 95% B
 - 25-30 min: Hold at 5% A, 95% B
 - 30-35 min: Return to initial conditions (95% A, 5% B) and equilibrate.
- Analysis: Inject the prepared sample onto the HPLC system.
- Data Interpretation: Analyze the resulting chromatogram. The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected. A single, sharp peak indicates high purity.

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- To cite this document: BenchChem. [what are the properties of 1H-Benzimidazol-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180973#what-are-the-properties-of-1h-benzimidazol-4-amine]

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